1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one

Description

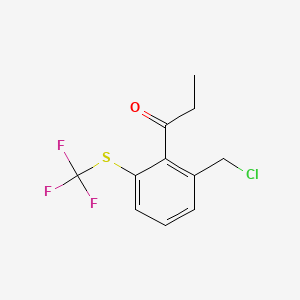

1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a chloromethyl (-CH2Cl) substituent at the 2-position and a trifluoromethylthio (-SCF3) group at the 6-position of the phenyl ring, attached to a propan-1-one moiety. The chloromethyl group confers reactivity toward nucleophilic substitution, while the electron-withdrawing trifluoromethylthio group enhances stability and modulates electronic properties.

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-2-8(16)10-7(6-12)4-3-5-9(10)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI Key |

XURPDMXXMXNAAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule:

Key Observations:

- Chloromethyl Group Reactivity : Compounds like 1f and B.1.43 utilize -CH2Cl for nucleophilic substitution, enabling derivatization. However, the target compound’s -CH2Cl at the 2-position (ortho to ketone) may sterically hinder reactions compared to 1f ’s para-substituted analog .

- Trifluoromethylthio (-SCF3) vs. Trifluoromethoxy (-OCF3): The target’s -SCF3 group (vs.

- Ketone Chain Length : The propan-1-one chain in the target (vs. ethan-1-one in 1f ) increases molecular weight and may alter solubility or binding affinity in target proteins .

Physicochemical Properties

- However, 1f (a shorter-chain analog) melts at 137.3–138.5°C, suggesting that the target’s extended alkyl chain and bulkier -SCF3 group could lower its melting point due to reduced crystallinity .

- Molecular Weight and Lipophilicity : The target (294.70 g/mol) is lighter than the trifluoromethoxy analog (318.24 g/mol) but heavier than 1f (256.78 g/mol). The -SCF3 group likely increases lipophilicity (logP) compared to -OCF3, impacting membrane permeability in bioactive contexts .

Q & A

Q. What are the standard synthesis protocols for 1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one?

The compound is typically synthesized via nucleophilic substitution of a halogenated phenyl precursor with propanone. Key steps include:

- Reacting 2-chloro-6-(trifluoromethylthio)benzyl chloride with propanone under basic conditions (e.g., NaOH or K₂CO₃) .

- Optimizing reaction parameters (e.g., 60–80°C, aprotic solvents like DMF) to achieve yields >70% .

- Purification via column chromatography or recrystallization to isolate the ketone product .

Q. How can researchers assess the purity and stability of this compound?

Use analytical techniques :

- HPLC with UV detection (λ = 254 nm) to quantify purity (>95% threshold) .

- NMR (¹H/¹³C) to confirm structural integrity and detect impurities .

- TGA/DSC to evaluate thermal stability under storage conditions (e.g., ambient vs. inert atmosphere) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screens include:

- Enzyme inhibition assays (e.g., cytochrome P450 isoforms) to assess metabolic interactions .

- Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative bacteria .

- Cytotoxicity profiling (MTT assay) on human cell lines (e.g., HEK293, HepG2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address regioselectivity challenges during synthesis?

Regioselectivity is influenced by:

- Electron-withdrawing groups : The trifluoromethylthio group directs substitution to the ortho/para positions .

- Catalyst choice : Pd(PPh₃)₄ enhances coupling efficiency in halogenated intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from:

- Functional group interactions : The chloromethyl group may sterically hinder target binding compared to methylthio analogs .

- Metabolic stability : Fluorinated groups (e.g., CF₃S) increase half-life in vitro but may reduce bioavailability in vivo .

- Dose-response validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .

Q. How does structural modification of substituents affect pharmacological activity?

- Chloromethyl vs. iodomethyl : Iodine’s larger atomic radius enhances halogen bonding with protein targets but reduces solubility .

- Trifluoromethylthio vs. methylthio : The CF₃S group increases lipophilicity (logP +0.5) and oxidative stability .

- Propanone vs. cyclopropane : Ketone moieties improve metabolic clearance rates compared to cyclic analogs .

Q. What computational methods predict interactions with biological targets?

- Molecular docking (AutoDock Vina) to model binding affinities for enzymes like COX-2 .

- QSAR models correlate substituent electronegativity with antibacterial potency (R² > 0.85) .

- DFT calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Challenges

Q. How are degradation pathways characterized under physiological conditions?

- LC-MS/MS identifies hydrolysis products (e.g., carboxylic acids) in simulated gastric fluid (pH 1.2–3.0) .

- Isotope labeling (¹⁸O) traces oxidative degradation of the trifluoromethylthio group .

Q. What techniques elucidate crystallographic structural ambiguities?

- Single-crystal X-ray diffraction resolves bond angles/lengths, particularly for the chloromethyl-CF₃S spatial arrangement .

- SC-XRD limitations : Crystallization challenges due to the compound’s low melting point (<100°C) require cryogenic conditions .

Applications in Interdisciplinary Research

Q. How does this compound serve as a precursor in materials science?

- Polymer crosslinking : The chloromethyl group initiates radical polymerization in fluorinated polymers .

- Coordination chemistry : The ketone moiety binds transition metals (e.g., Cu²⁺) for catalytic applications .

Q. What structural insights guide its use in drug discovery?

- Bioisosteric replacement : The CF₃S group mimics sulfonic acid in protease inhibitors while improving membrane permeability .

- SAR studies : Chloromethyl derivatives show 3-fold higher potency against β-lactamase vs. non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.